N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide

Description

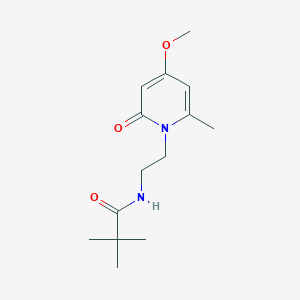

This compound features a pyridine core substituted with a methoxy group at position 4, a methyl group at position 6, and a 2-oxo moiety. Attached to the nitrogen at position 1 is an ethyl chain terminating in a pivalamide group (tert-butylcarbamoyl).

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10-8-11(19-5)9-12(17)16(10)7-6-15-13(18)14(2,3)4/h8-9H,6-7H2,1-5H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDVKJCJOIYVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide typically involves multiple steps starting from commercially available materials. Key synthetic routes include the formation of the pyridinone ring followed by the introduction of methoxy and methyl groups. The final step generally involves the coupling of the pyridinone derivative with pivaloyl chloride to form the amide bond.

Industrial Production Methods

In an industrial setting, the production process might be optimized for scale, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could involve using continuous flow reactors for efficient synthesis and employing advanced purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: : Can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: : Reduction reactions can modify the pyridinone ring or other substituents.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridinone ring.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Methanol, ethanol, dichloromethane, depending on the specific reaction conditions.

Major Products

The major products of these reactions vary, often depending on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide has a wide array of applications across multiple scientific domains:

Chemistry: : Used as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

Biology: : Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: : Investigated for its potential therapeutic effects, possibly acting as a lead compound for developing new drugs.

Industry: : Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide exerts its effects often involves interacting with specific molecular targets. These could include enzymes or receptors within biological systems. Its pyridinone structure allows it to bind effectively to these targets, modulating their activity and triggering a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Pivalamide Derivatives

Structural Features and Molecular Properties

The compound is compared to structurally related pyridine derivatives bearing pivalamide groups, as cataloged in the Catalog of Pyridine Compounds (2017) . Key differences lie in substituent patterns, molecular weight, and functional groups.

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Diversity : The target compound uniquely combines methoxy, methyl, and 2-oxo groups, distinguishing it from halogenated (Cl, I) or formyl-bearing analogues .

- Molecular Weight : The ethyl-pivalamide chain increases its molecular weight (293.36 g/mol) compared to simpler derivatives like N-(4-Methoxypyridin-2-yl)pivalamide (208.26 g/mol) .

Physicochemical and Commercial Considerations

Table 2: Commercial Availability and Pricing (From )

| Compound Name | Catalog Number | Price (USD) for 1 g | Price (USD) for 25 g |

|---|---|---|---|

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | HB180 series | 500 | 6000 |

| N-(4-Methoxypyridin-2-yl)pivalamide | HB053 series | 240 | 3000 |

| Target Compound | Not listed | — | — |

Key Observations :

- Pricing Trends: Iodine-containing derivatives (e.g., HB180 series) are priced higher than non-halogenated analogues, likely due to synthetic complexity . The absence of pricing data for the target compound suggests it may be a novel or less-commercialized entity.

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Donor Groups: The methoxy group (electron-donating) and 2-oxo moiety (electron-withdrawing) create a polarized electronic environment, contrasting with chloro/iodo substituents in analogues, which are strongly electron-withdrawing .

- Reactivity : The absence of halogens or formyl groups in the target compound may reduce susceptibility to nucleophilic substitution or oxidation compared to halogenated or aldehyde-bearing derivatives .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine derivative linked to a pivalamide moiety. The presence of functional groups such as methoxy and methyl enhances its chemical properties, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 262.32 g/mol |

| CAS Number | 2034590-59-3 |

This compound primarily acts as an inhibitor of the histone methyltransferase EZH2. By inhibiting this enzyme, the compound may reverse the epigenetic silencing of tumor suppressor genes, thus promoting their expression and potentially leading to tumor regression. The interaction is characterized by competitive inhibition, where the compound binds to the active site of EZH2, preventing its catalytic activity.

Anticancer Potential

- EZH2 Inhibition : Studies have shown that compounds similar to this compound effectively inhibit EZH2 activity, leading to reduced cancer cell proliferation in vitro. This inhibition is crucial for reactivating silenced tumor suppressor genes.

- Case Studies : In preclinical models, the compound demonstrated significant antitumor activity against various cancer types, including prostate and breast cancers. For instance, a study reported that treatment with EZH2 inhibitors resulted in decreased tumor growth in xenograft models.

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic use. However, further studies are needed to assess its metabolism and excretion pathways.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with other known EZH2 inhibitors is presented below:

| Compound | Target | Activity | Notes |

|---|---|---|---|

| N-(2-(4-methoxy-6-methyl...pivalamide | EZH2 | Significant inhibition | Promotes expression of tumor suppressors |

| Compound A | EZH2 | Moderate inhibition | Less selective than pivalamide |

| Compound B | Other targets | Variable | Broader range but less focused on EZH2 |

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Optimization of Structure : Modifying the chemical structure could enhance selectivity and potency against specific cancer types.

- Clinical Trials : Initiating clinical trials will be crucial to evaluate the safety and efficacy of this compound in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.